2-Methylnicotinic acid hydrochloride

Pharmaceutical Development Formulation Solubility Enhancement

2-Methylnicotinic acid hydrochloride is the hydrochloride salt of 2-methylnicotinic acid, providing superior aqueous solubility and handling stability compared to the free acid. It is validated as a key intermediate in the patented syntheses of ML-120B (IKKβ inhibitor) and BAY-1082439 (PI3K p110β inhibitor). The 2-methyl positional isomer is essential—3- and 4-methyl analogs lack documented utility in these pathways. Ideal for aqueous amide coupling, bioconjugation, and automated synthesis workflows.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
CAS No. 21636-09-9
Cat. No. B1350376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylnicotinic acid hydrochloride
CAS21636-09-9
Molecular FormulaC7H8ClNO2
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)O.Cl
InChIInChI=1S/C7H7NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h2-4H,1H3,(H,9,10);1H
InChIKeyAVVWIRGCRHNVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylnicotinic acid hydrochloride (CAS 21636-09-9) Product Baseline


2-Methylnicotinic acid hydrochloride (CAS 21636-09-9) is a pyridine-derived heterocyclic building block. As the hydrochloride salt of 2-methylnicotinic acid, it features a 2-methyl substituent on the pyridine ring and a carboxylic acid group, with the salt form improving water solubility and handling characteristics . The compound is primarily employed as a pharmaceutical intermediate, notably in the synthesis of ATP-competitive IKKβ inhibitors (e.g., ML-120B) and PI3K inhibitors (e.g., BAY-1082439) [1].

Why 2-Methylnicotinic Acid Hydrochloride (CAS 21636-09-9) Cannot Be Generically Substituted


Generic substitution of 2-methylnicotinic acid hydrochloride is unreliable due to critical differences in salt form, positional isomerism, and demonstrated synthetic utility. The hydrochloride salt provides enhanced aqueous solubility and handling stability compared to the free acid, while the 2-methyl positional isomer exhibits distinct chemical and biological properties compared to 3- and 4-methyl analogs . Most critically, this specific compound has been validated in patent literature as an essential intermediate for ML-120B and BAY-1082439, whereas other methylnicotinic acid derivatives lack documented utility in these exact synthetic pathways [1].

Quantitative Differentiation Evidence for 2-Methylnicotinic Acid Hydrochloride (CAS 21636-09-9)


Solubility Advantage: Hydrochloride Salt vs. Free Acid

The hydrochloride salt form of 2-methylnicotinic acid provides substantially improved aqueous solubility compared to the free acid, facilitating handling and storage in aqueous reaction media. This is a class-level advantage for hydrochloride salts of carboxylic acids.

Pharmaceutical Development Formulation Solubility Enhancement

Synthetic Pathway Specificity: Validated Intermediate for ML-120B and BAY-1082439

2-Methylnicotinic acid is explicitly disclosed in patent literature as an intermediate for the synthesis of ML-120B (an IKKβ inhibitor) and BAY-1082439 (a PI3K inhibitor). The hydrochloride salt is the preferred form for handling and purification in these synthetic routes. [1]

Medicinal Chemistry API Synthesis Cancer Therapeutics

Purity Profile: Commercial Availability at 95-98%

Commercially available 2-methylnicotinic acid hydrochloride is routinely supplied at purities of 95% or higher, with vendors providing analytical data (HPLC, NMR) to support batch consistency.

Quality Control Procurement Analytical Chemistry

Positional Isomer Differentiation: 2-Methyl vs. 4-Methyl

The 2-methyl positional isomer (target compound) differs from the 4-methyl isomer in both physical properties and biological context. The 4-methyl analog has a reported melting point of 205 °C , while the 2-methyl free acid melts at 228-230 °C (dec.) . This indicates distinct crystal packing and potentially different solubility and reactivity profiles.

Structure-Activity Relationship Isomer Purity Chemical Biology

Storage and Handling: Hydrochloride Salt Stability

The hydrochloride salt form of 2-methylnicotinic acid is reported to enhance stability during storage and handling compared to the free acid. Recommended storage conditions for the hydrochloride salt are typically sealed, dry, at 2-8 °C , while the free acid can be stored at room temperature .

Compound Management Stability Procurement

Optimal Procurement Scenarios for 2-Methylnicotinic Acid Hydrochloride (CAS 21636-09-9)


Synthesis of ATP-Competitive IKKβ Inhibitors (e.g., ML-120B)

This compound is an essential intermediate in the multi-step synthesis of ML-120B, a selective IKKβ inhibitor currently in preclinical development for rheumatoid arthritis and multiple myeloma. The hydrochloride salt form simplifies aqueous work-up and purification steps. [1]

Synthesis of PI3K Inhibitors (e.g., BAY-1082439)

2-Methylnicotinic acid hydrochloride is a key building block for BAY-1082439, an orally bioavailable PI3K p110β inhibitor that has progressed to Phase I clinical trials for PTEN-deficient cancers. Using the hydrochloride salt ensures consistency with patented synthetic routes. [1]

Aqueous-Phase Organic Synthesis and Bioconjugation

Due to its improved water solubility as a hydrochloride salt, this compound is well-suited for reactions performed in aqueous or buffered media, such as amide coupling reactions for bioconjugation or the preparation of water-soluble derivatives.

Building Block for Nicotinic Acid-Derived Libraries

As a pyridine-based carboxylic acid with a 2-methyl substituent, this compound serves as a versatile scaffold for generating diverse chemical libraries. Its hydrochloride form simplifies handling during automated synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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